molecular formula C12H16O2S B13635524 2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one

2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one

Cat. No.: B13635524
M. Wt: 224.32 g/mol
InChI Key: SCERMHQPIYJPBJ-UHFFFAOYSA-N
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Description

2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one is an organic compound characterized by the presence of a butylthio group attached to an ethanone backbone, with a hydroxyphenyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with butylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Hydroxyacetophenone+ButylthiolThis compound\text{4-Hydroxyacetophenone} + \text{Butylthiol} \rightarrow \text{this compound} 4-Hydroxyacetophenone+Butylthiol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the butylthio group can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-1-(4-hydroxyphenyl)ethan-1-one
  • 2-(Ethylthio)-1-(4-hydroxyphenyl)ethan-1-one
  • 2-(Propylthio)-1-(4-hydroxyphenyl)ethan-1-one

Uniqueness

2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. These differences can affect the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

2-butylsulfanyl-1-(4-hydroxyphenyl)ethanone

InChI

InChI=1S/C12H16O2S/c1-2-3-8-15-9-12(14)10-4-6-11(13)7-5-10/h4-7,13H,2-3,8-9H2,1H3

InChI Key

SCERMHQPIYJPBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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